(+/-)-J 113397 - 217461-40-0

(+/-)-J 113397

Catalog Number: EVT-1487726
CAS Number: 217461-40-0
Molecular Formula: C24H37N3O2
Molecular Weight: 399.57
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis

The synthesis of (+/-)-J 113397 can be achieved through a multi-step process. [] The process begins with a 4-oxopiperidinecarboxylate derivative. Key steps include a stereoselective reduction of a double bond within a β-enaminoester moiety, achieved through magnesium metal in methanol. This approach eliminates the need for chromatographic separation to obtain multigram quantities of the compound. [] An alternative synthesis avoids chiral columns and utilizes N-benzyl protected 4-oxopiperidinecarboxylate as a starting material. []

Molecular Structure Analysis

(+/-)-J 113397 consists of a benzimidazol-2-one core structure linked to a piperidine ring. The piperidine ring is further substituted with a cyclooctylmethyl group and a hydroxymethyl group. [] The stereochemistry of the compound is denoted as (±)-trans, indicating a racemic mixture of the trans isomer. []

Mechanism of Action

(+/-)-J 113397 functions as a competitive antagonist at NOP receptors. [] This means it binds to the receptor, preventing the endogenous ligand, nociceptin/orphanin FQ, from binding and activating the receptor. [] Studies in various experimental settings, including isolated tissues, synaptosomes, and brain slices, have demonstrated its ability to antagonize the effects of nociceptin/orphanin FQ. [, ]

Applications
  • Pain Research: This antagonist allows researchers to explore the role of the NOP receptor in different pain states. Studies have shown its ability to mitigate the effects of predator exposure stress, a model used in post-traumatic stress disorder research, indicating a role of NOP receptors in stress-induced analgesia. [] It has been shown to enhance the antinociceptive effects of buprenorphine, suggesting that NOP receptor antagonism can enhance opioid analgesia. []
  • Parkinson's Disease Research: (+/-)-J 113397 has been shown to attenuate Parkinsonian symptoms in animal models. [, ] It achieves this by enhancing motor activity and dopamine release in the brain, suggesting potential for therapeutic applications. [, ]
  • Addiction Research: By blocking NOP receptors, researchers can study the interaction between the NOP system and opioid systems in the development of tolerance and dependence. [] Research indicates that (+/-)-J 113397 can prevent morphine tolerance and dependence in animal models, suggesting NOP antagonism as a potential strategy for reducing opioid dependence. [, ]
  • Anxiety and Depression Research: Preclinical studies have demonstrated the anxiolytic-like effects of (+/-)-J 113397, suggesting a role for the NOP system in regulating anxiety and mood. [, ] It has also been shown to modulate electrophysiological markers of reward learning, potentially indicating a role in modulating reward pathways relevant to depression. []
  • Epilepsy Research: Experiments utilizing (+/-)-J 113397 have provided evidence for a role of the NOP receptor in seizure expression. [] Administration of the antagonist reduced susceptibility to kainate-induced seizures in mice, suggesting that NOP antagonists might have therapeutic potential in the treatment of epilepsy. []

Nociceptin/Orphanin FQ (N/OFQ)

    UFP-101 ([Nphe1,Arg14,Lys15]N/OFQ(1-13)-NH2)

    • Compound Description: UFP-101 is a synthetic peptide analog of N/OFQ designed to act as a selective antagonist at NOP receptors. It incorporates specific modifications, including the replacement of phenylalanine with N-phenylalanine (Nphe) at position 1 and the addition of arginine (Arg) and lysine (Lys) at positions 14 and 15, respectively. [, , ]
    • Relevance: UFP-101 is structurally similar to N/OFQ and acts as a competitive antagonist at NOP receptors. Like (±)-J-113397, it is a valuable pharmacological tool for investigating the role of NOP receptors in various physiological processes. [, , ]

    [Phe1ψ(CH2-NH)Gly2]nociceptin(1-13)NH2

    • Relevance: Like (±)-J-113397, this compound is a synthetic ligand designed to interact with NOP receptors. The differing pharmacological profiles observed highlight the complexities of ligand-receptor interactions and the importance of developing selective and potent tools for investigating NOP receptor function. [, , ]

    Naloxone Benzoylhydrazone (NalBzoH)

    • Compound Description: Naloxone benzoylhydrazone (NalBzoH) is a synthetic opioid antagonist that binds to multiple opioid receptors, including NOP receptors. While it exhibits some antagonist activity at NOP receptors, it also interacts with classical opioid receptors, particularly the κ-opioid receptor, limiting its utility as a selective NOP receptor antagonist. [, , ]

    Ro 64-6198 ([(1S,3aS)-8-(2,3,3a,4,5,6-Hexahydro-1H-phenalen-1-yl)-1-phenyl-1,3,8-triaza-spiro[4.5]decan-4-one])

    • Compound Description: Ro 64-6198 is a synthetic, non-peptide agonist of NOP receptors. Despite its classification as an agonist, studies have shown that Ro 64-6198 displays partial agonist activity in certain systems and may interact with NOP receptor subtypes differently than N/OFQ. [, , , , ]
    • Relevance: Ro 64-6198 is structurally distinct from (±)-J-113397 but targets the same receptor, NOP. Its complex pharmacological profile, including partial agonism in some systems, highlights the potential diversity of NOP receptor pharmacology and the need for further research to fully elucidate its therapeutic potential. [, , , , ]

    JTC-801 (N-(4-Amino-2-methylquinolin-6-yl)-2-(4-ethylphenoxymethyl) benzamide monohydrochloride)

    • Compound Description: JTC-801 is a non-peptide, orally active antagonist of NOP receptors. [, ]
    • Relevance: JTC-801 shares the ability to block NOP receptors with (±)-J-113397, and both compounds are considered valuable pharmacological tools for studying the physiological and behavioral effects mediated by NOP receptors. [, ]

    Cebranopadol (trans-6′-fluoro-4′,9′-dihydro-N,N-dimethyl-4-phenyl-spiro[cyclohexane-1,1′(3′H)-pyrano[3,4-b]indol]-4-amine)

    • Compound Description: Cebranopadol is a novel analgesic drug that acts as an agonist at both classical opioid receptors (MOP, KOP, DOP) and NOP receptors. This unique pharmacological profile makes it a promising candidate for treating various pain conditions. [, ]
    • Relevance: Cebranopadol interacts with NOP receptors, the target of (±)-J-113397. Studies utilizing J-113397 alongside other antagonists have helped to dissect the contribution of different receptor systems to cebranopadol's analgesic effects and side-effect profile. [, ]

    [Arg14,Lys15]Nociceptin

    • Compound Description: [Arg14,Lys15]Nociceptin is a synthetic analog of N/OFQ with increased potency and a longer duration of action. These enhanced pharmacological properties make it a valuable tool for investigating the role of NOP receptors in various physiological processes. [, ]
    • Relevance: Like N/OFQ, [Arg14,Lys15]Nociceptin acts as an agonist at NOP receptors, the target of (±)-J-113397. The availability of this potent agonist allows for a more detailed exploration of NOP receptor function and potential therapeutic applications. [, ]

    SNC-80 ((+)-4-[(αR)-α-((2S,5R)-4-Allyl-2,5-dimethyl-1-piperazinyl)-3-methoxybenzyl]-N,N-diethylbenzamide)

    • Compound Description: SNC-80 is a synthetic, selective agonist of the δ-opioid peptide (DOP) receptor. It has been investigated for its potential therapeutic benefits in various neurological and psychiatric disorders. [, ]
    • Relevance: SNC-80 is structurally distinct from (±)-J-113397 but is relevant because research suggests a functional interaction between NOP and DOP receptors, particularly in the substantia nigra. Studies have demonstrated that combining SNC-80 with a NOP receptor antagonist, such as (±)-J-113397, can synergistically alleviate motor deficits in animal models of Parkinson's disease, highlighting a potential therapeutic strategy for managing this disorder. [, ]

    DAMGO ([D-Ala2-NMe-Phe4-Gly-ol5]-enkephalin)

    • Compound Description: DAMGO is a synthetic, highly selective agonist of the μ-opioid peptide (MOP) receptor. It is a potent analgesic but also produces typical opioid side effects, such as tolerance and dependence. [, ]
    • Relevance: DAMGO acts on MOP receptors, which are distinct from the NOP receptor targeted by (±)-J-113397. Studies have explored the interaction between these two receptor systems, particularly in the context of pain modulation and opioid tolerance. For example, research has shown that the development of DAMGO tolerance can be reversed or prevented by co-administration of a NOP antagonist like (±)-J-113397, indicating a complex interplay between these receptor systems in regulating pain and opioid effects. [, ]

    UFP-512

    • Compound Description: UFP-512 is a synthetic peptide analog of N/OFQ with high selectivity for NOP receptors and improved metabolic stability compared to N/OFQ. []
    • Relevance: UFP-512, like N/OFQ, acts as an agonist at NOP receptors, the target of (±)-J-113397. The development of this potent and selective agonist has facilitated research into the physiological roles of NOP receptors, particularly in the context of motor activity and potential therapeutic applications for movement disorders. []

    Endomorphin-1 (EM-1)

    • Compound Description: Endomorphin-1 (EM-1) is an endogenous peptide agonist that selectively binds to MOP receptors, particularly in brain regions involved in pain and reward processing. []

    Properties

    CAS Number

    217461-40-0

    Product Name

    (+/-)-J 113397

    Molecular Formula

    C24H37N3O2

    Molecular Weight

    399.57

    Synonyms

    1-​[(3R,​4R)​-​1-​(Cyclooctylmethyl)​-​3-​(hydroxymethyl)​-​4-​piperidinyl]​-​3-​ethyl-​1,​3-​dihydro-​, rel-2H-​benzimidazol-​2-​one;

    Product FAQ

    Q1: How Can I Obtain a Quote for a Product I'm Interested In?
    • To receive a quotation, send us an inquiry about the desired product.
    • The quote will cover pack size options, pricing, and availability details.
    • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
    • Quotations are valid for 30 days, unless specified otherwise.
    Q2: What Are the Payment Terms for Ordering Products?
    • New customers generally require full prepayment.
    • NET 30 payment terms can be arranged for customers with established credit.
    • Contact our customer service to set up a credit account for NET 30 terms.
    • We accept purchase orders (POs) from universities, research institutions, and government agencies.
    Q3: Which Payment Methods Are Accepted?
    • Preferred methods include bank transfers (ACH/wire) and credit cards.
    • Request a proforma invoice for bank transfer details.
    • For credit card payments, ask sales representatives for a secure payment link.
    • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
    Q4: How Do I Place and Confirm an Order?
    • Orders are confirmed upon receiving official order requests.
    • Provide full prepayment or submit purchase orders for credit account customers.
    • Send purchase orders to sales@EVITACHEM.com.
    • A confirmation email with estimated shipping date follows processing.
    Q5: What's the Shipping and Delivery Process Like?
    • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
    • You can use your FedEx account; specify this on the purchase order or inform customer service.
    • Customers are responsible for customs duties and taxes on international shipments.
    Q6: How Can I Get Assistance During the Ordering Process?
    • Reach out to our customer service representatives at sales@EVITACHEM.com.
    • For ongoing order updates or questions, continue using the same email.
    • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

    Quick Inquiry

     Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.